molecular formula C7H5N3O3 B2628611 2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid CAS No. 1782640-50-9

2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid

Cat. No.: B2628611
CAS No.: 1782640-50-9
M. Wt: 179.135
InChI Key: PXMRQJDLXFNOPT-UHFFFAOYSA-N
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Description

2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid is a heterocyclic compound with a unique structure that combines an imidazole ring fused to a pyridine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid typically involves the reaction of Meldrum’s acid with triethyl orthoformate and aniline to form 2,2-Dimethyl-5-((phenylamino)methylene)-1,3-dioxane-4,6-dione. This intermediate then reacts with active methylene nitriles to afford the desired compound . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the imidazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents.

Scientific Research Applications

2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored as a potential drug candidate due to its ability to inhibit specific enzymes and pathways involved in disease processes.

    Industry: The compound is used in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,2-dihydropyridine-3-carboxylic acid: This compound shares a similar pyridine ring structure but differs in the position and nature of the functional groups.

    Imidazo[1,2-a]pyridine-7-carboxylic acid: Another related compound with a different fusion pattern of the imidazole and pyridine rings.

Uniqueness

2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit multiple enzymes involved in disease pathways makes it a valuable compound for drug discovery and development.

Properties

IUPAC Name

2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6(12)3-1-8-2-4-5(3)10-7(13)9-4/h1-2H,(H,11,12)(H2,9,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXMRQJDLXFNOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(C=N1)NC(=O)N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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